molecular formula C11H8F3N3O3 B1524339 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1232785-83-9

5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1524339
CAS No.: 1232785-83-9
M. Wt: 287.19 g/mol
InChI Key: ZIMJWVZGKQPFCQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid features a pyrazole core substituted at position 1 with a 4-(trifluoromethoxy)phenyl group, at position 4 with a carboxylic acid (-COOH), and at position 5 with an amino (-NH₂) group. The trifluoromethoxy (-OCF₃) substituent imparts significant electron-withdrawing and lipophilic characteristics, influencing both chemical reactivity and biological interactions.

For example, compound 23 (5-amino-1-(4-(N-benzylsulfamoyl)phenyl)-1H-pyrazole-4-carboxylic acid) was synthesized via hydrolysis of its ester derivative, yielding a 40% purified product with a melting point of 207–210°C .

Properties

IUPAC Name

5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c12-11(13,14)20-7-3-1-6(2-4-7)17-9(15)8(5-16-17)10(18)19/h1-5H,15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMJWVZGKQPFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Reaction Mechanism Overview

The general mechanism involves:

  • Michael-type Addition : The aryl hydrazine nucleophilically attacks the activated double bond of (ethoxymethylene)malononitrile.
  • Cyclization : Intramolecular cyclization leads to the formation of the pyrazole ring.
  • Regioselective Formation : The reaction proceeds with excellent regioselectivity, yielding exclusively the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile intermediate.
  • Hydrolysis to Carboxylic Acid : The nitrile group at the 4-position is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Detailed Preparation Procedure

Synthesis of 5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile

  • Reagents : (Ethoxymethylene)malononitrile (1 equiv), 4-(trifluoromethoxy)phenylhydrazine (1.2 equiv).
  • Solvent : Absolute ethanol or trifluoroethanol.
  • Conditions : Reflux under nitrogen atmosphere for approximately 4 hours.
  • Workup : After completion, the reaction mixture is cooled and purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
  • Yield : Moderate to good yields reported, typically in the range of 60-70%.

Hydrolysis to this compound

  • The nitrile group in the pyrazole-4-carbonitrile intermediate is converted to the carboxylic acid by acidic or basic hydrolysis.
  • Typical conditions involve refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification.
  • The product is isolated by filtration or extraction and purified by recrystallization.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Time (hours) Temperature Yield (%) Notes
Formation of pyrazole-carbonitrile (Ethoxymethylene)malononitrile + 4-(trifluoromethoxy)phenylhydrazine Ethanol or trifluoroethanol 4 Reflux (ca. 78-80°C) 60-70 Nitrogen atmosphere; excellent regioselectivity
Hydrolysis of nitrile group Acidic or basic hydrolysis (e.g., HCl or NaOH) Aqueous solvent 2-6 Reflux 70-85 Followed by acidification and purification

Analytical Characterization

Research Findings and Notes

  • The use of fluorinated alcohol solvents such as trifluoroethanol enhances the regioselectivity of pyrazole formation and can influence yield positively.
  • The reaction proceeds without formation of regioisomeric or uncyclized side products, indicating a highly selective one-step process for the pyrazole ring construction.
  • This synthetic route is advantageous for producing fluorinated pyrazole derivatives with potential applications in crop protection and pharmaceutical research.
  • The mild reaction conditions and straightforward purification make this method suitable for scale-up and industrial applications.

Summary Table of Preparation Methods

Parameter Description
Starting Materials (Ethoxymethylene)malononitrile, 4-(trifluoromethoxy)phenylhydrazine
Key Reaction Type Michael addition followed by cyclization
Solvents Used Ethanol, trifluoroethanol
Reaction Atmosphere Nitrogen
Reaction Time 0.5 to 4 hours (depending on aryl hydrazine)
Temperature Reflux (~78-80°C)
Product Purification Silica gel column chromatography with hexane/ethyl acetate gradient
Yield Range 47% to 84% for pyrazole-carbonitriles; hydrolysis yields 70-85%
Analytical Techniques NMR (^1H, ^13C, ^19F), MS, TLC, UPLC-MS, melting point
Advantages High regioselectivity, mild conditions, scalable, applicable for fluorinated pyrazole synthesis

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the amino group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The amino group can be converted to a nitro group, resulting in the formation of a nitro derivative.

  • Reduction: The carboxylic acid group can be reduced to an alcohol, forming an alkoxy derivative.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to effectively inhibit the activity of certain kinases associated with tumor growth. This inhibition can lead to reduced cell proliferation and increased sensitivity to other chemotherapeutic agents .

Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of this compound. It has shown promise in models of neurodegenerative diseases, where it may reduce oxidative stress and inflammation in neuronal cells. These properties suggest potential therapeutic applications for conditions like Alzheimer's disease .

Agricultural Science

Pesticide Development
In agricultural applications, this compound has been explored as a lead compound for developing new pesticides. Its trifluoromethoxy group enhances its biological activity against pests while potentially reducing toxicity to non-target organisms. Studies have indicated effective pest control with minimal environmental impact .

Herbicide Formulation
The compound's herbicidal properties have also been evaluated. Research shows that formulations containing this pyrazole derivative can effectively suppress weed growth in various crops without harming the crops themselves. This selectivity is crucial for sustainable agricultural practices .

Material Science

Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing advanced polymers. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical properties. For example, polymers derived from this compound have shown improved performance in high-temperature applications .

Nanomaterials Synthesis
Moreover, this compound has been used in the synthesis of nanomaterials. These nanomaterials exhibit unique optical and electronic properties, making them suitable for applications in electronics and photonics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits kinases linked to tumor growth
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Agricultural SciencePesticide DevelopmentEffective against pests with low environmental impact
Herbicide FormulationSuppresses weed growth without harming crops
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties
Nanomaterials SynthesisUnique optical/electronic properties

Mechanism of Action

The mechanism by which 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Formulas

The table below compares the target compound with analogs differing in the phenyl ring substituents:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight Key References
Target compound 4-(trifluoromethoxy)phenyl C₁₁H₉F₃N₃O₃* 337.3
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid 4-fluorophenyl C₁₀H₈FN₃O₂ 237.2
5-Amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylic acid 3,5-difluorophenyl C₁₀H₇F₂N₃O₂ 255.2
5-Amino-1-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid 2-chloro-5-fluorophenyl C₁₀H₇ClFN₃O₂ 271.6
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl (no halogen) C₁₀H₉N₃O₂ 217.2
5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid 3-(trifluoromethyl)phenyl C₁₁H₈F₃N₃O₂ 295.2

*Inferred formula based on structural analysis and supplier data .

Physicochemical Properties

  • However, the carboxylic acid group (-COOH) may improve solubility in polar solvents .

Commercial Availability

  • The target compound is listed by suppliers like CymitQuimica and Combi-Blocks , indicating its use in medicinal chemistry research .
  • In contrast, 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid has been discontinued, underscoring the impact of substituent position on commercial viability .

Biological Activity

5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid (CAS No. 1232785-83-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H8F3N3O3C_{11}H_{8}F_{3}N_{3}O_{3}, with a molecular weight of 287.19 g/mol. The structure features a pyrazole ring, an amino group, and a trifluoromethoxy-substituted phenyl group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its role as a potential inhibitor of various enzymes and pathways involved in disease processes.

1. Enzyme Inhibition

Research has indicated that compounds similar to this compound can act as selective inhibitors of p38 MAP kinase, a key player in inflammatory responses and cancer progression. A study demonstrated that modifications in the structure led to enhanced potency against this target, suggesting that the trifluoromethoxy group significantly influences binding affinity and selectivity .

2. Antiproliferative Effects

In vitro studies have shown that derivatives of the pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit cell growth by inducing apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

3. Neuroprotective Properties

Emerging research points towards potential neuroprotective effects of pyrazole derivatives. The inhibition of specific kinases involved in neuroinflammation suggests that these compounds could mitigate neuronal damage in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

Study ReferenceCompound TestedBiological ActivityFindings
S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)]p38 MAP kinase inhibitionHigh selectivity and oral bioavailability
Various pyrazole derivativesAntiproliferativeInduced apoptosis in cancer cells
Pyrazole derivativesNeuroprotectionReduced inflammation markers in neuronal cells

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : The compound likely binds to the ATP-binding site of kinases like p38 MAPK, preventing substrate phosphorylation and downstream signaling.
  • Apoptosis Induction : By modulating pathways such as the Bcl-2 family proteins, these compounds can promote programmed cell death in cancer cells.
  • Neuroinflammation Modulation : The inhibition of pro-inflammatory cytokines through kinase pathways may contribute to neuroprotective effects.

Q & A

Q. What are the key synthetic routes for 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA, and substituted phenylhydrazines, followed by hydrolysis. For example, hydrolysis of ethyl esters (e.g., ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) using lithium hydroxide in aqueous ethanol under reflux yields the carboxylic acid derivative . Critical parameters include temperature control (reflux conditions), stoichiometry of base (e.g., 5:1 LiOH:ester ratio), and reaction time (2.5 hours) to achieve >90% conversion . Impurity profiles must be monitored via HPLC or LCMS to confirm purity (>95%) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • FTIR and NMR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹) confirm functional groups. Aromatic protons in the 7.0–8.5 ppm range (¹H NMR) and trifluoromethoxy group signals (¹⁹F NMR, δ −58 ppm) validate substitution patterns .
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves molecular geometry, with typical R factors <0.04. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal packing .

Advanced Research Questions

Q. How can SHELX software improve the refinement of crystallographic data for this compound?

SHELXL is critical for high-resolution refinement of small-molecule structures. Key steps include:

  • Data scaling : Correct for absorption and radiation damage using SADABS .
  • Hydrogen placement : Utilize HFIX commands to position NH₂ and COOH hydrogens.
  • Twinned data handling : Apply TWIN/BASF commands for non-merohedral twinning, common in polar space groups (e.g., P2₁/c) .
    Validation with PLATON or CHECKCIF ensures geometric accuracy (e.g., bond length ±0.002 Å) .

Q. How do computational studies (DFT) align with experimental data for structural and electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts bond angles, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV). Discrepancies in torsional angles (e.g., pyrazole-phenyl dihedral angles ±5°) may arise from crystal packing forces not modeled in gas-phase calculations. Hybrid approaches (e.g., ONIOM) incorporating solvent effects improve agreement with experimental IR and NMR spectra .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • SAR analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-trifluoromethoxyphenyl) on target binding using molecular docking (AutoDock Vina).
  • Metabolic stability assays : Microsomal incubation (e.g., human liver microsomes) identifies esterase-mediated hydrolysis as a liability in ethyl ester precursors, guiding carboxylate prodrug design .
  • Crystallographic validation : Co-crystallization with target proteins (e.g., kinases) clarifies binding modes obscured by solution-phase assays .

Q. How are hydrogen-bonding patterns leveraged in co-crystal engineering?

Graph-set analysis (e.g., Etter’s rules) identifies robust synthons:

  • R₂²(8) motifs : Carboxylic acid dimers dominate in anhydrous forms.
  • R₁²(6) motifs : NH₂ groups form chains with solvent molecules (e.g., water or DMSO).
    Thermodynamic stability is assessed via slurry experiments in solvent mixtures (e.g., ethanol/water) to isolate polymorphs .

Methodological Notes

  • Purity optimization : Recrystallization from ethanol/water (1:3 v/v) removes residual LiCl from hydrolysis .
  • Data reproducibility : Standardize crystallographic data collection at 150 K to minimize thermal motion artifacts .
  • Contradiction mitigation : Cross-validate computational models with experimental SC-XRD and spectroscopic data to resolve ambiguities in tautomeric forms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid

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